![molecular formula C31H37NO5 B1245507 4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)
4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ONO-3805 is a nonsteroidal inhibitor of the enzyme 5 alpha-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone. This compound has been studied for its potential therapeutic applications in treating androgen-related disorders such as benign prostatic hyperplasia, male pattern baldness, and acne .
Vorbereitungsmethoden
The synthesis of ONO-3805 involves the preparation of indoline and aniline derivatives. One of the synthetic routes includes the reaction of 3-chloro-4-{[1-(4-phenoxybenzyl)indolin-5-yl]oxy}benzoic acid with appropriate reagents under specific conditions . The industrial production methods for ONO-3805 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
ONO-3805 primarily undergoes reactions typical of nonsteroidal inhibitors. It does not undergo significant oxidation or reduction reactions under normal physiological conditions. The compound is designed to inhibit the enzyme 5 alpha-reductase by binding to its active site, thereby preventing the conversion of testosterone to dihydrotestosterone . Common reagents used in the synthesis of ONO-3805 include various indoline and aniline derivatives, as well as specific catalysts and solvents .
Wissenschaftliche Forschungsanwendungen
It has shown promise in reducing the levels of dihydrotestosterone in the prostate, making it a potential treatment for benign prostatic hyperplasia . Additionally, ONO-3805 has been investigated for its effects on male pattern baldness and acne, both of which are conditions associated with elevated levels of dihydrotestosterone . The compound’s ability to inhibit 5 alpha-reductase makes it a valuable tool in research related to androgen-related disorders.
Wirkmechanismus
ONO-3805 exerts its effects by inhibiting the enzyme 5 alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen that plays a key role in the development of androgen-related disorders . By inhibiting this enzyme, ONO-3805 reduces the levels of dihydrotestosterone in the body, thereby alleviating the symptoms associated with these disorders . The molecular targets of ONO-3805 include the active site of the 5 alpha-reductase enzyme, where it binds and prevents the conversion of testosterone .
Vergleich Mit ähnlichen Verbindungen
ONO-3805 is similar to other nonsteroidal inhibitors of 5 alpha-reductase, such as finasteride and dutasteride. ONO-3805 is unique in its structure and mechanism of action. Unlike finasteride and dutasteride, which are steroidal inhibitors, ONO-3805 is a nonsteroidal inhibitor, which may reduce the potential for side effects associated with steroidal structures . Other similar compounds include YM-36117, which has shown more potent inhibitory activity for the human enzyme than ONO-3805 .
Eigenschaften
Molekularformel |
C31H37NO5 |
---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34)/t23-/m0/s1 |
InChI-Schlüssel |
XWNSOVPLENXWNU-QHCPKHFHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1C)O[C@@H](C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O |
Synonyme |
4-(2-(2,3-dimethyl-4-(1-(4-isobutylphenyl)ethoxy)benzoylamino)phenoxy)butyratesodium salt ONO 3805 ONO-3805 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.